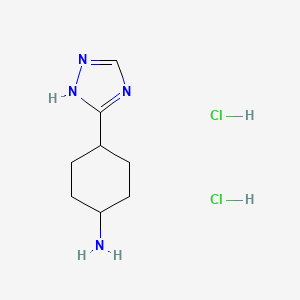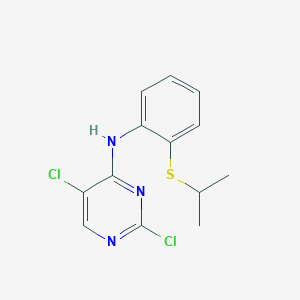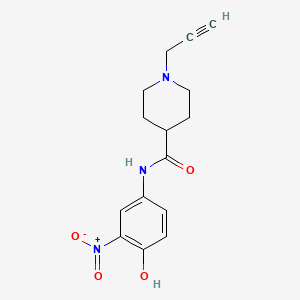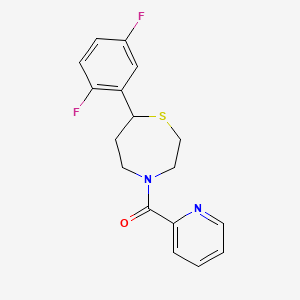![molecular formula C13H28O2Si B2791800 [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol CAS No. 142798-54-7](/img/structure/B2791800.png)
[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol, also known as TBS-protected cyclohexylmethanol, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of cyclohexylmethanol, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The tert-butyl dimethylsilyl (TBS) group attached to the cyclohexyl ring provides protection to the hydroxyl group, making it an ideal precursor for further chemical modifications.
Aplicaciones Científicas De Investigación
[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol has been widely used in various research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel drug candidates. The TBS group provides protection to the hydroxyl group, which can be selectively deprotected under mild conditions, allowing for further chemical modifications. In organic synthesis, [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol has been used as a chiral auxiliary for the asymmetric synthesis of various compounds. In material science, this compound has been used as a precursor for the synthesis of functionalized cyclohexylmethanol-based polymers.
Mecanismo De Acción
The mechanism of action of [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol is not well understood. However, it is believed that the TBS group provides protection to the hydroxyl group, which can be selectively deprotected under mild conditions, allowing for further chemical modifications. The deprotection of the TBS group can be achieved using mild acid conditions, such as TBAF (tetrabutylammonium fluoride) or TASF (tetraethylammonium fluoride).
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol. However, this compound has been widely used as a precursor for the synthesis of various compounds, including drug candidates, chiral auxiliaries, and functionalized polymers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol in lab experiments include its high purity, ease of synthesis, and versatility for further chemical modifications. The TBS group provides protection to the hydroxyl group, which can be selectively deprotected under mild conditions, allowing for further chemical modifications. The limitations of using [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol in lab experiments include the need for mild acid conditions for deprotection, which can be time-consuming, and the potential for side reactions during deprotection.
Direcciones Futuras
There are several future directions for the use of [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol in scientific research. These include:
1. Development of novel drug candidates: [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol can be used as a building block for the synthesis of novel drug candidates with improved properties.
2. Synthesis of chiral auxiliaries: [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol can be used as a chiral auxiliary for the asymmetric synthesis of various compounds.
3. Functionalized polymers: [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol can be used as a precursor for the synthesis of functionalized cyclohexylmethanol-based polymers with potential applications in material science.
4. Mechanistic studies: Further mechanistic studies are needed to understand the mechanism of action of [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol and its potential applications in various research fields.
Conclusion:
In conclusion, [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The TBS group provides protection to the hydroxyl group, making it an ideal precursor for further chemical modifications. [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol has been used in medicinal chemistry, organic synthesis, and material science. Further studies are needed to understand the mechanism of action of [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol and its potential applications in various research fields.
Métodos De Síntesis
The synthesis of [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol involves the reaction of cyclohexylmethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in high purity. The TBS group provides protection to the hydroxyl group, which can be deprotected using mild acid conditions.
Propiedades
IUPAC Name |
[(1S,2R)-2-[tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h11-12,14H,6-10H2,1-5H3/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLGSESJSQXNHX-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCCC[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2791720.png)
![N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2791721.png)
![5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2791722.png)
![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2791724.png)
![5-[(3-chloro-4-fluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2791725.png)
![ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2791728.png)

![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2791732.png)



![1-[2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole](/img/structure/B2791739.png)
